molecular formula C8H10BrNO3S B1267969 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 59724-43-5

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B1267969
CAS RN: 59724-43-5
M. Wt: 280.14 g/mol
InChI Key: SYFKBNOLTPSXPQ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide is a complex organosulfur compound characterized by a bromobenzene ring attached to a sulfonamide group, which is further linked to a 2-hydroxyethyl substituent. Its significance lies in its diverse applications in chemical synthesis and potential biological activities, making it a subject of extensive research.

Synthesis Analysis

The synthesis of 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide and related compounds involves several key steps, including bromination, sulfonation, and the introduction of the 2-hydroxyethyl group. For example, compounds similar in structure, like 4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, are synthesized through condensation reactions involving 4-bromobenzaldehyde and sulfadiazine, showcasing the complexity and versatility of synthetic routes available for such compounds (Sowrirajan et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques such as FTIR, NMR, and UV-Vis, supported by computational tools like DFT. These analyses provide detailed insights into the bond lengths, angles, and electronic configurations, critical for understanding the reactivity and properties of the compound (Ceylan et al., 2015).

Scientific Research Applications

Photodynamic Therapy

  • Application : A variant of benzenesulfonamide, specifically zinc(II) phthalocyanine substituted with benzenesulfonamide units, demonstrates promising properties for use in photodynamic therapy, especially in cancer treatment. Its favorable characteristics include high singlet oxygen quantum yield, good fluorescence, and suitable photostability, making it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Photocatalytic Applications : The zinc(II) phthalocyanine 3, a derivative of benzenesulfonamide, shows properties suitable for photocatalytic applications. This is attributed to its photosensitizing abilities, which are enhanced due to the presence of new type benzenesulfonamide derivatives as substituents (Öncül, Öztürk, & Pişkin, 2021).

Biochemical and Structural Studies

  • Carbonic Anhydrase Inhibitory Effects : Benzenesulfonamide derivatives, such as 4-(2-substituted hydrazinyl)benzenesulfonamides, exhibit significant inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential biochemical applications (Gul et al., 2016).
  • Molecular Structure Analysis : The study of molecular structures, such as in the case of 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, contributes to the understanding of structural characteristics and potential chemical applications (Naganagowda & Petsom, 2011).

Synthesis and Chemical Space Exploration

  • Solid-Phase Synthesis : Benzenesulfonamides have been utilized in solid-phase synthesis, leading to the creation of diverse privileged scaffolds and aiding in the exploration of chemical space (Fülöpová & Soural, 2015).
  • Synthesis of Diverse Compounds : Benzenesulfonamide functionalities have been integrated into the synthesis of various compounds, demonstrating their versatility in chemical reactions and potential for creating novel molecules (De-ju, 2015).

Safety And Hazards

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properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFKBNOLTPSXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332532
Record name 4-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide

CAS RN

59724-43-5
Record name 4-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared by general procedure III from 4-bromobenzenesulfonyl chloride (5.0 g, 20 mmol) and ethanolamine (1.32 g, 22 mmol) to give the title compound (5.4 g, 98%) as an off-white solid. MS (ISP) 280.0[(M+H)+].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-benzenesulfonyl chloride (1.00 g, 3.92 mmol) in methylene chloride (25 mL) was added N,N-dimethylaminopyridine (0.608 g, 4.98 mmol). The reaction mixture was cooled to 0° C., and ethanolamine (0.287 g, 4.70 mmol) was added dropwise. After stirring for 30 minutes, the reaction mixture was quenched with water (15 mL). The resulting mixture was extracted with methylene chloride (3×25 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product. Purification using silica gel chromatography (100-200 mesh, 10-15% ethyl acetate-hexane) provided 4-bromo-N-(2-hydroxy-ethyl)-benzenesulfonamide. MS calcd. for C8H11BrNO3S [(M+H)+] 281, obsd. 282.2.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.608 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.287 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-aminoethanol (2.3 mL, 39 mmol), and triethylamine (16 mL, 120 mmol) in anhydrous THF (100 mL) was added 4-bromobenzene-1-sulfonyl chloride (10 g, 39 mmol) portion wise and the reaction mixture stirred at room temperature for 16 h. The reaction was filtered, the filtrate was concentrated and the residue was purified by column chromatography (silica, ethyl acetate/hexanes gradient) to afford the desired product (5.5 g, 50%): 1H NMR (500 MHz, CDCl3) δ 7.74 (td, J=9.0, 2.1 Hz, 2H), 7.67 (td, J=9.0, 2.1 Hz, 2H), 5.08 (s, 1H), 3.72 (t, J=5.1 Hz, 2H), 3.12 (t, J=4.8 Hz, 2H), 1.83 (s, 1H).
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Baumann, T Meckel, K Böhm, YH Shih… - Journal of Medicinal …, 2021 - ACS Publications
NIMA-related kinase 1 (Nek1) has lately garnered attention for its widespread function in ciliogenesis, apoptosis, and the DNA-damage response. Despite its involvement in various …
Number of citations: 8 pubs.acs.org
L Moriggi, MA Yaseen, L Helm… - Chemistry–A European …, 2012 - Wiley Online Library
The objective of this work was the synthesis of serum albumin targeted, Gd III ‐based magnetic resonance imaging (MRI) contrast agents exhibiting a strong pH‐dependent relaxivity. …
M Morake - 2022 - open.uct.ac.za
Malaria continues to be one of the leading causes of morbidity and mortality in the impoverished parts of the world with majority of the disease burden in Sub-Saharan Africa. The World …
Number of citations: 0 open.uct.ac.za
BS Moyer - 2017 - search.proquest.com
CATALYTIC STEREOSELECTIVE INSTALLATION OF BORON VIA C–C BOND FORMATION. Enantiomerically pure chiral boron-containing molecules provide enabling platforms for …
Number of citations: 3 search.proquest.com

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